

A Technical Guide to the Spectroscopic Profile of 3-(Morpholinosulfonyl)aniline

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Compound of Interest

Compound Name: 3-(Morpholinosulfonyl)aniline

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Disclaimer: Publicly available, experimentally verified spectroscopic data (NMR, IR, MS) for **3-(Morpholinosulfonyl)aniline** is limited. This guide provides a comprehensive, predicted spectroscopic profile based on the analysis of its constituent functional groups and data from analogous chemical structures. The experimental protocols described are general standard procedures for the analysis of solid organic compounds.

Predicted Spectroscopic Data

The structural features of **3-(Morpholinosulfonyl)aniline**, including the substituted aniline ring, the morpholine ring, and the sulfonyl group, each contribute distinct signals in various spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for **3-(Morpholinosulfonyl)aniline** are detailed below.

Predicted ^1H NMR Data (in CDCl_3)

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
Aromatic C-H	6.8 - 7.5	Multiplet	4H
-NH ₂	3.5 - 4.5	Broad Singlet	2H
Morpholine -CH ₂ -N	3.0 - 3.3	Triplet	4H
Morpholine -CH ₂ -O	3.7 - 4.0	Triplet	4H

Predicted ¹³C NMR Data (in CDCl₃)

Carbon	Predicted Chemical Shift (δ , ppm)
Aromatic C-S	140 - 145
Aromatic C-NH ₂	145 - 150
Aromatic C-H	110 - 130
Morpholine -C-N	45 - 50
Morpholine -C-O	65 - 70

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups within a molecule through their characteristic vibrational frequencies. The predicted IR absorption bands for **3-(Morpholinosulfonyl)aniline** are as follows.

Predicted Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
3450 - 3250	N-H stretch (asymmetric and symmetric)	Primary Amine (-NH ₂)[1]
3100 - 3000	Aromatic C-H stretch	Aniline Ring
2950 - 2850	Aliphatic C-H stretch	Morpholine Ring
1650 - 1580	N-H bend	Primary Amine (-NH ₂)[1][2]
1600 - 1450	Aromatic C=C stretch	Aniline Ring
1350 - 1300	S=O stretch (asymmetric)	Sulfonyl (-SO ₂ -)
1170 - 1150	S=O stretch (symmetric)	Sulfonyl (-SO ₂ -)
1335 - 1250	Aromatic C-N stretch	Aniline Ring[1][2]
1250 - 1020	Aliphatic C-N stretch	Morpholine Ring[1]
1150 - 1050	C-O-C stretch	Morpholine Ring

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **3-(Morpholinosulfonyl)aniline** (Molecular Weight: 242.29 g/mol), electrospray ionization (ESI) is a suitable technique.

Predicted Major Fragment Ions in ESI-MS

m/z	Predicted Fragment
243	[M+H] ⁺ (Protonated Molecule)
179	[M+H - SO ₂] ⁺ [3]
156	[C ₆ H ₆ NO ₂ S] ⁺
92	[C ₆ H ₆ N] ⁺

The fragmentation of aromatic sulfonamides in mass spectrometry often involves the loss of sulfur dioxide (SO₂).^[3] Other common fragmentation pathways include cleavage of the S-N bond and the S-C (aromatic) bond.^{[4][5]}

General Experimental Protocols for Spectroscopic Analysis

The following are generalized procedures for obtaining spectroscopic data for a solid organic compound like **3-(Morpholinosulfonyl)aniline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Accurately weigh 5-25 mg of the solid sample for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.^{[6][7]}
- **Transfer to NMR Tube:** Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. If there is any particulate matter, filter the solution through a small cotton or glass wool plug in the pipette.^{[6][8]}
- **Acquisition:** Place the NMR tube in the spectrometer. The experiment involves locking onto the deuterium signal of the solvent, shimming the magnetic field to achieve homogeneity, tuning the probe to the desired nucleus, and then acquiring the data.^[7]

Fourier-Transform Infrared (FT-IR) Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) or the KBr pellet method can be used.^{[9][10]}

- **ATR Method:**
 - Ensure the ATR crystal is clean.
 - Place a small amount of the solid sample directly onto the crystal.
 - Apply pressure to ensure good contact between the sample and the crystal.
 - Run the FTIR analysis.^[10]

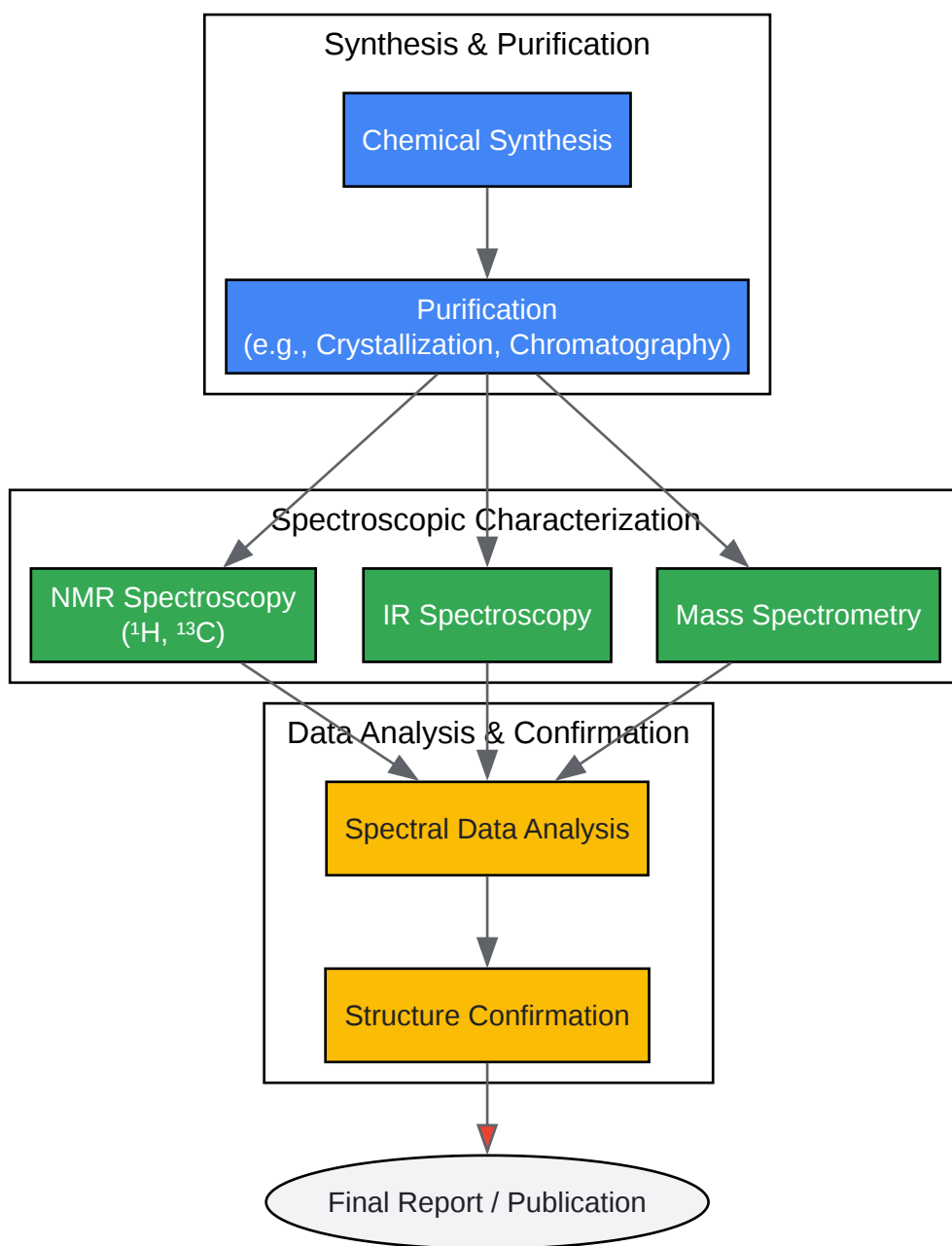
- Thin Solid Film Method:
 - Dissolve a small amount of the solid (approx. 50 mg) in a few drops of a volatile solvent (e.g., methylene chloride or acetone).[\[11\]](#)
 - Place a drop of this solution onto a salt plate (e.g., KBr or NaCl).
 - Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[\[11\]](#)
 - Place the plate in the sample holder of the FT-IR instrument and acquire the spectrum.[\[11\]](#)

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (typically in the micromolar to nanomolar concentration range) in a suitable solvent that is compatible with the ionization source (e.g., methanol or acetonitrile for ESI).
- Ionization: Introduce the sample solution into the mass spectrometer. In electrospray ionization (ESI), the sample solution is passed through a charged capillary, creating a fine spray of charged droplets. The solvent evaporates, leaving the charged analyte molecules.[\[12\]](#)
- Mass Analysis: The generated ions are guided into the mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.[\[13\]](#)[\[14\]](#)
- Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.[\[12\]](#)[\[14\]](#)

Workflow for Spectroscopic Characterization

The following diagram illustrates a general workflow for the characterization of a synthesized chemical compound using various spectroscopic techniques.



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General workflow for chemical synthesis and spectroscopic characterization.

Conclusion

While experimental data for **3-(Morpholinosulfonyl)aniline** is not readily found in public databases, a comprehensive spectroscopic profile can be reliably predicted based on its chemical structure. The predicted NMR, IR, and MS data presented in this guide provide a valuable reference for researchers working with this compound, aiding in its identification and

characterization. The general experimental protocols outlined offer a standardized approach to obtaining high-quality spectroscopic data for this and similar solid organic compounds.

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